

N,N-Dimethyldecanamide applications in transdermal drug delivery systems

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Compound of Interest		
Compound Name:	N,N-Dimethyldecanamide	
Cat. No.:	B1670670	Get Quote

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Introduction

Transdermal drug delivery offers a non-invasive route for systemic drug administration, circumventing first-pass metabolism and providing controlled release.[1] The primary obstacle to this route is the formidable barrier function of the stratum corneum, the outermost layer of the skin.[2][3] Chemical permeation enhancers are integral components of many transdermal drug delivery systems (TDDS), designed to reversibly reduce the barrier resistance of the stratum corneum and facilitate drug penetration.[4] **N,N-Dimethyldecanamide**, a fatty acid amide, is a potential permeation enhancer due to its amphiphilic nature, which allows it to interact with and disrupt the organized lipid matrix of the stratum corneum.[5][6]

These application notes provide a comprehensive overview of the use of **N,N- Dimethyldecanamide** in transdermal drug delivery research, including detailed experimental protocols for its evaluation and a summary of its proposed mechanism of action.

Physicochemical Properties of N,N-Dimethyldecanamide

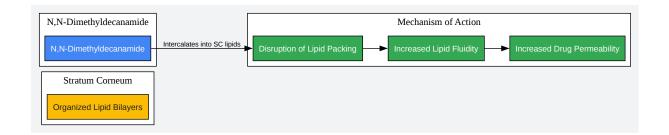


Property	Value	Reference
Molecular Formula	C12H25NO	[6]
Molecular Weight	199.34 g/mol	[6]
Appearance	Colorless liquid	[6]
LogP (Octanol/Water)	3.215	[6]

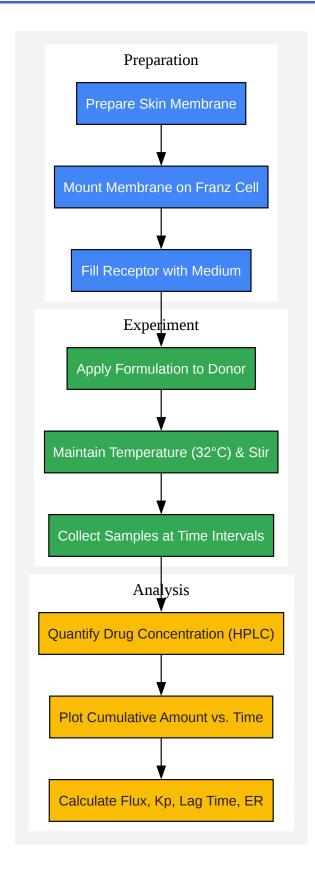
Proposed Mechanism of Action

The primary mechanism by which **N,N-Dimethyldecanamide** is thought to enhance skin permeation is through the disruption of the highly ordered lipid bilayers of the stratum corneum. [6][7] Its molecular structure, featuring a polar amide head and a long, lipophilic decyl tail, allows it to intercalate into the lipid lamellae. This insertion is hypothesized to increase the fluidity of the lipid matrix, thereby creating pathways for drug molecules to diffuse more readily through the skin barrier.[7][8] Additionally, it may alter the partitioning of the drug from the formulation into the stratum corneum, further promoting absorption.[6][9]









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